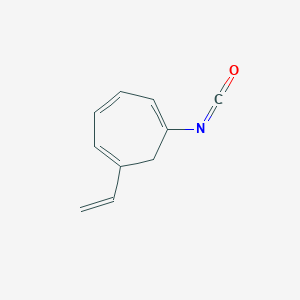
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene is an organic compound with a unique structure that includes a seven-membered ring with three double bonds and an isocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the reaction of cycloheptatriene with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s reactivity.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, ureas, and carbamates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-ethenyl-6-isocyanatocyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s unique structure also allows it to participate in electrocyclic reactions, which are important in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the isocyanate group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.
Sesquifulvalene: Contains linked cyclopentadiene and cycloheptatriene rings, used in organic electronics.
Uniqueness
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene is unique due to the presence of both the ethenyl and isocyanate groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
68050-79-3 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-ethenyl-6-isocyanatocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C10H9NO/c1-2-9-5-3-4-6-10(7-9)11-8-12/h2-6H,1,7H2 |
Clave InChI |
AVUURHORKNPAPW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C(C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















